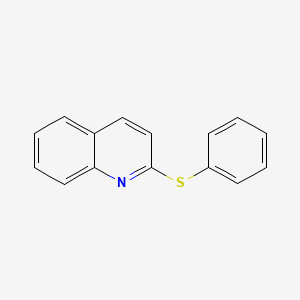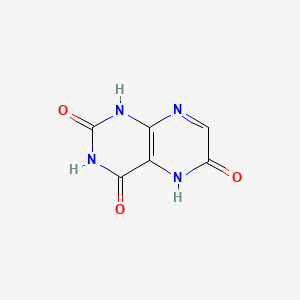
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
概要
説明
“2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” is a chemical compound that is part of a class of compounds known as heterocyclic compounds . These compounds are characterized by a ring structure that contains atoms of at least two different elements. In the case of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-”, the heterocyclic ring contains nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is catalyzed by 2,4,6-Trichloro-1,3,5-triazine (TCT), which facilitates the condensation reactions between 1,2-diamines and various enolizable ketones .Molecular Structure Analysis
The molecular structure of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be complex and varied. For instance, these compounds can undergo condensation reactions with α,β-unsaturated carbonyl compounds . They can also react with various catalysts under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be determined using various spectroscopic techniques, such as FTIR, 1H and 13C NMR spectroscopy .科学的研究の応用
Synthesis and Reactivity
Steinlin, Sonati, and Vasella (2008) outlined the synthesis and reactivity of certain pteridinone derivatives, highlighting the potential of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- in chemical synthesis. Their work involved intramolecular condensation and cycloaddition reactions, leading to new synthesis pathways for pterinones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008).
Pteridine Chemistry
Soyka, Pfleiderer, and Prewo (1990) explored the synthesis and properties of dihydroxypropyl pteridines, showcasing the diverse chemical behavior and potential applications of pteridines in biochemistry and pharmacology (Soyka, Pfleiderer, & Prewo, 1990).
Electrochemical Properties
Kwee and Lund (1973) investigated the electrochemical behavior of substituted 4(3H)-pteridones, providing insights into the electronic structure and redox properties of pteridines, which could have implications in developing electrochemical sensors or in understanding biological redox processes (Kwee & Lund, 1973).
Biochemical Synthesis and Function
Research by Duch and Smith (1991) on tetrahydrobiopterin, a compound related to pteridines, highlights the role of such compounds in enzymatic reactions, especially in amino acid hydroxylation. This emphasizes the biochemical importance of pteridines and their derivatives in human physiology and potential therapeutic applications (Duch & Smith, 1991).
Antiradical Activity
Kazunin et al. (2018) explored the synthesis and antiradical activity of novel pteridinetrione derivatives, demonstrating the potential of these compounds in combating oxidative stress. This could have implications in developing antioxidants for therapeutic or cosmetic applications (Kazunin et al., 2018).
Safety And Hazards
将来の方向性
The future directions for research on “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives could involve further exploration of their potential biological activities, such as their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Additionally, their potential use in the treatment of various diseases such as cancer, viral infection, and cardiovascular disorders could be investigated .
特性
IUPAC Name |
1,5-dihydropteridine-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H,(H,8,11)(H2,7,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZHLHSYKJAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=O)N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180439 | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
CAS RN |
2577-35-7 | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



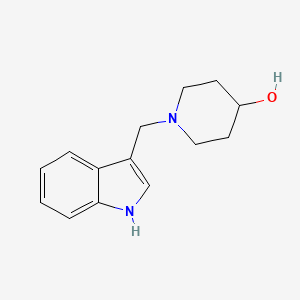
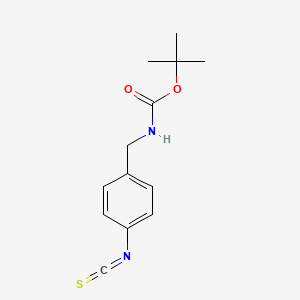
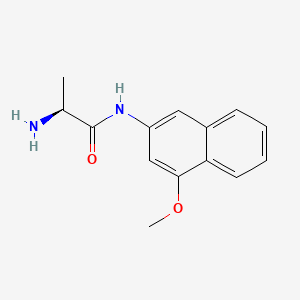
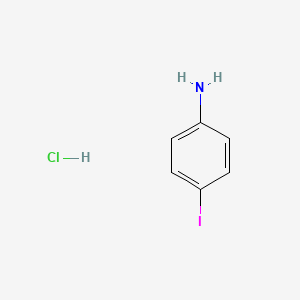
![[(2R,3S,5R)-3-acetyloxy-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1606030.png)
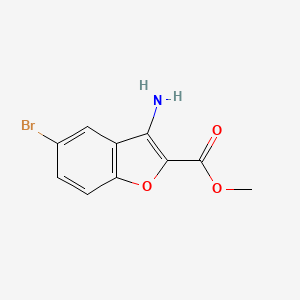
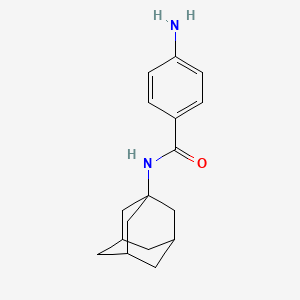
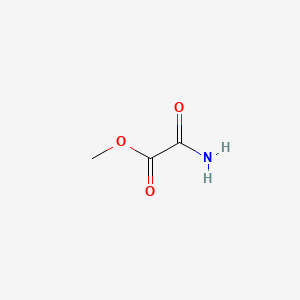
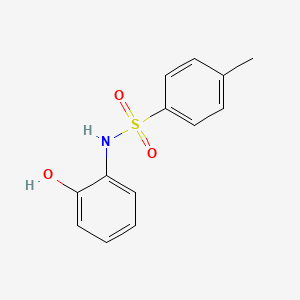
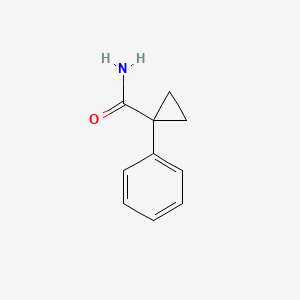

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)
![3,3'-[Methylenebis(oxymethylene)]bisheptane](/img/structure/B1606041.png)
